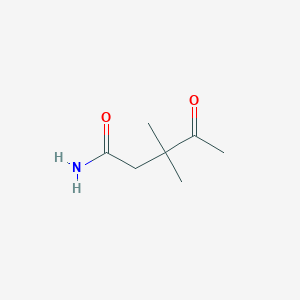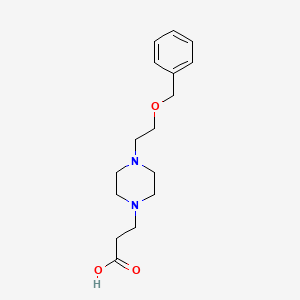![molecular formula C13H23NO3 B14464004 N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine CAS No. 73410-18-1](/img/structure/B14464004.png)
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group, along with a glycine moiety attached to the carbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Substitution Reactions:
Attachment of the Glycine Moiety: The final step involves the acylation of glycine with the substituted cyclohexane carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), alcohols (ROH)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amides, esters
Aplicaciones Científicas De Investigación
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]alanine
- N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]valine
Uniqueness
N-[5-Methyl-2-(propan-2-yl)cyclohexane-1-carbonyl]glycine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the glycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
73410-18-1 |
|---|---|
Fórmula molecular |
C13H23NO3 |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
2-[(5-methyl-2-propan-2-ylcyclohexanecarbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H23NO3/c1-8(2)10-5-4-9(3)6-11(10)13(17)14-7-12(15)16/h8-11H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
FLYONZIBLATPEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1)C(=O)NCC(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
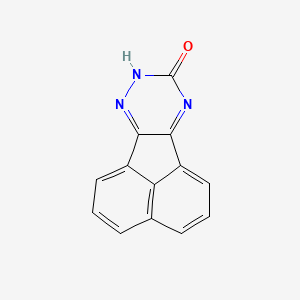
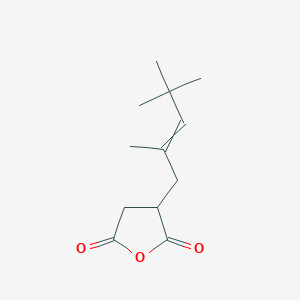

methanone](/img/structure/B14463961.png)
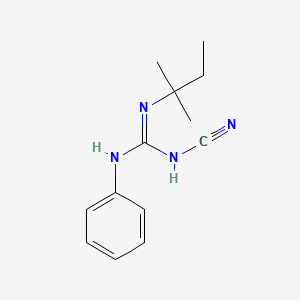


![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)
